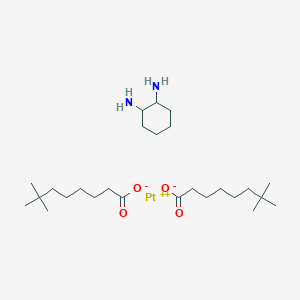

![molecular formula C161H192N20O40 B10752756 [(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate CAS No. 848779-32-8](/img/structure/B10752756.png)

[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Etirinotecan pegol, also known by its trade name Onzeald, is a drug developed by Nektar Therapeutics for the treatment of certain types of breast cancer with brain metastases . It is a long-acting topoisomerase I inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure . This compound is a polymer conjugate of irinotecan, a topoisomerase I inhibitor that has been in use since the late 1990s .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etirinotecan pegol is synthesized by linking four units of irinotecan to a central pentaerythritol ether via carboxymethyl glycine and polyethylene glycol (PEG) chains . The reaction conditions involve the use of carboxymethyl glycine and PEG chains to achieve the desired conjugation . The resulting compound has a much longer biological half-life (38 days) compared to irinotecan .

Industrial Production Methods: The industrial production of etirinotecan pegol involves large-scale synthesis using the same principles as the laboratory synthesis. The process includes the conjugation of irinotecan units to the central pentaerythritol ether using carboxymethyl glycine and PEG chains . The final product is formulated as a dihydrochloride and with 1.2 units of trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions: Etirinotecan pegol undergoes hydrolysis reactions where the linker slowly hydrolyzes to release irinotecan . This hydrolysis is crucial for the sustained release of the active drug within the tumor .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions within the tumor environment . The presence of water and the specific pH of the tumor microenvironment facilitate the hydrolysis of the linker .

Major Products Formed: The major product formed from the hydrolysis of etirinotecan pegol is irinotecan, which then exerts its pharmacological effects by inhibiting topoisomerase I .

Scientific Research Applications

Etirinotecan pegol has been extensively studied for its anti-tumor activity in various cancer models, including lung, colorectal, breast, ovarian, and gastric cancers . It has shown sustained tumor growth delay and regression in these models . The compound is particularly noted for its ability to provide prolonged exposure to the active metabolite SN38, resulting in strong and prolonged suppression of tumor growth .

In clinical settings, etirinotecan pegol has been investigated for its efficacy in patients with metastatic breast cancer and brain metastases . Although some studies did not show a statistically significant improvement in overall survival, the compound demonstrated a significant improvement in survival for specific patient subgroups .

Mechanism of Action

Etirinotecan pegol works by penetrating the leaky tumor vasculature and accumulating in the tumor . The linker slowly hydrolyzes, releasing irinotecan, which then inhibits topoisomerase I . This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and ultimately cell death . The sustained release of irinotecan ensures prolonged exposure of the tumor to the active drug, enhancing its anti-tumor effects .

Comparison with Similar Compounds

Etirinotecan pegol is unique due to its long-acting nature and sustained release of irinotecan . Similar compounds include other topoisomerase I inhibitors such as conventional irinotecan, topotecan, and liposomal formulations like PEGylated liposomal doxorubicin (Doxil) and liposomal daunorubicin (DaunoXome) . etirinotecan pegol stands out because of its significantly longer biological half-life and the ability to provide prolonged tumor exposure to the active metabolite SN38 .

Properties

CAS No. |

848779-32-8 |

|---|---|

Molecular Formula |

C161H192N20O40 |

Molecular Weight |

3047.4 g/mol |

IUPAC Name |

[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C161H192N20O40/c1-9-105-109-69-101(214-153(198)174-53-37-97(38-54-174)170-45-21-17-22-46-170)29-33-125(109)166-141-113(105)81-178-129(141)73-121-117(145(178)190)85-210-149(194)158(121,13-5)218-137(186)77-162-133(182)89-202-61-65-206-93-157(94-207-66-62-203-90-134(183)163-78-138(187)219-159(14-6)122-74-130-142-114(82-179(130)146(191)118(122)86-211-150(159)195)106(10-2)110-70-102(30-34-126(110)167-142)215-154(199)175-55-39-98(40-56-175)171-47-23-18-24-48-171,95-208-67-63-204-91-135(184)164-79-139(188)220-160(15-7)123-75-131-143-115(83-180(131)147(192)119(123)87-212-151(160)196)107(11-3)111-71-103(31-35-127(111)168-143)216-155(200)176-57-41-99(42-58-176)172-49-25-19-26-50-172)96-209-68-64-205-92-136(185)165-80-140(189)221-161(16-8)124-76-132-144-116(84-181(132)148(193)120(124)88-213-152(161)197)108(12-4)112-72-104(32-36-128(112)169-144)217-156(201)177-59-43-100(44-60-177)173-51-27-20-28-52-173/h29-36,69-76,97-100H,9-28,37-68,77-96H2,1-8H3,(H,162,182)(H,163,183)(H,164,184)(H,165,185)/t158-,159-,160-,161-/m0/s1 |

InChI Key |

SELCJVNOEBVTAC-HLDPIHRNSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)O[C@]5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)OC5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)

![[(4Z,6E,8S,9R,10E,12S,13R,16S)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752680.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)

![2,2-dimethylpropanoyloxymethyl (6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752688.png)

![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B10752690.png)

![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B10752718.png)

![[(8S,9R,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752720.png)

![(1S,2R,13R,21S)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752742.png)

![(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B10752750.png)

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752764.png)

![N-[(Z)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B10752771.png)

![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)